molecular formula C22H15ClFN3O2 B2968564 N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-46-0

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2968564
CAS RN: 946331-46-0
M. Wt: 407.83
InChI Key: DMHKQXDQJCACHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research has highlighted the antibacterial potential of naphthyridine derivatives. For example, studies have identified compounds with enhanced antibacterial activity compared to known antibiotics, such as enoxacin, through structural modifications of naphthyridine derivatives. These modifications aim at increasing the compounds' antibacterial efficacy, showcasing the potential of naphthyridine compounds in developing new antibacterial agents (Egawa et al., 1984). Additionally, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones against cancer cell lines demonstrates the utility of these compounds in oncological research, where specific derivatives showed potent cytotoxicity, indicating their potential in cancer therapy development (Deady et al., 2005).

Materials Science Applications

In materials science, naphthalene tetracarboxylic diimides derivatives containing halogen elements like fluorophenyl and chlorophenyl have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials exhibit high decomposition temperatures and low LUMO energy levels, facilitating stable electron transport in air. This application signifies the role of such derivatives in enhancing organic semiconductor devices' performance (Peng & Li, 2018).

Microbiological Applications

The transformation of phenolic compounds by a methanogenic consortium underlines the environmental relevance of naphthyridine derivatives. This research demonstrated the ability of an anaerobic consortium to transform phenol and 2-cresol to their respective benzoates under methanogenic conditions, providing insight into the microbial degradation pathways of aromatic compounds (Bisaillon et al., 1993).

properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-18-5-1-2-6-19(18)26-21(28)17-12-15-4-3-11-25-20(15)27(22(17)29)13-14-7-9-16(24)10-8-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKQXDQJCACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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